molecular formula C9H18N2O4S B13255636 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine

2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine

Cat. No.: B13255636
M. Wt: 250.32 g/mol
InChI Key: JCTGGCYNWBRLFB-UHFFFAOYSA-N
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Description

2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine is a complex organic compound with a unique spirocyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its spirocyclic framework, which includes a sulfonyl group and an amine group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis modules can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure provides stability and enhances the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine is unique due to its combination of a spirocyclic structure and a sulfonyl group. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethanamine

InChI

InChI=1S/C9H18N2O4S/c10-3-8-16(12,13)11-4-1-9(2-5-11)14-6-7-15-9/h1-8,10H2

InChI Key

JCTGGCYNWBRLFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)CCN

Origin of Product

United States

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